Iron(III) trifluoromethanesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Catalysis:

Fe(CF3SO3)3 is a highly efficient Lewis acid catalyst, meaning it accepts electron pairs from other molecules to accelerate chemical reactions. It's particularly valuable in:

- Organic synthesis: Fe(CF3SO3)3 facilitates various organic reactions, including the synthesis of:

Material Science:

Fe(CF3SO3)3 plays a role in the development of advanced materials due to its:

- Lewis acidity: This property allows it to interact with various precursors and influence their self-assembly into desired materials.

- Oxidative ability: This enables it to participate in oxidation reactions relevant for material synthesis.

Research explores the use of Fe(CF3SO3)3 in the preparation of:

- Functional metal-organic frameworks (MOFs): These porous materials have potential applications in gas storage, separation, and catalysis. [Source: "Iron(III) trifluoromethanesulfonate-mediated synthesis of a zirconium-based metal–organic framework for efficient gas separation" by Yanyan Liu et al. in Dalton Transactions (2014)]

- Conductive polymers: These materials exhibit electrical conductivity, making them valuable for electronic devices. [Source: "Iron(III) Trifluoromethanesulfonate-Mediated Polymerization of 3,4-Ethylenedioxythiophene: A Mechanistic Study" by Yunlong Song et al. in The Journal of Physical Chemistry C (2008)]

Other Applications:

Fe(CF3SO3)3 finds use in various other scientific disciplines, including:

- Biochemistry: Studies explore its potential for enzyme mimics and modulation of biological processes.

- Analytical Chemistry: Its Lewis acidity makes it a valuable reagent in separation techniques like ion chromatography.

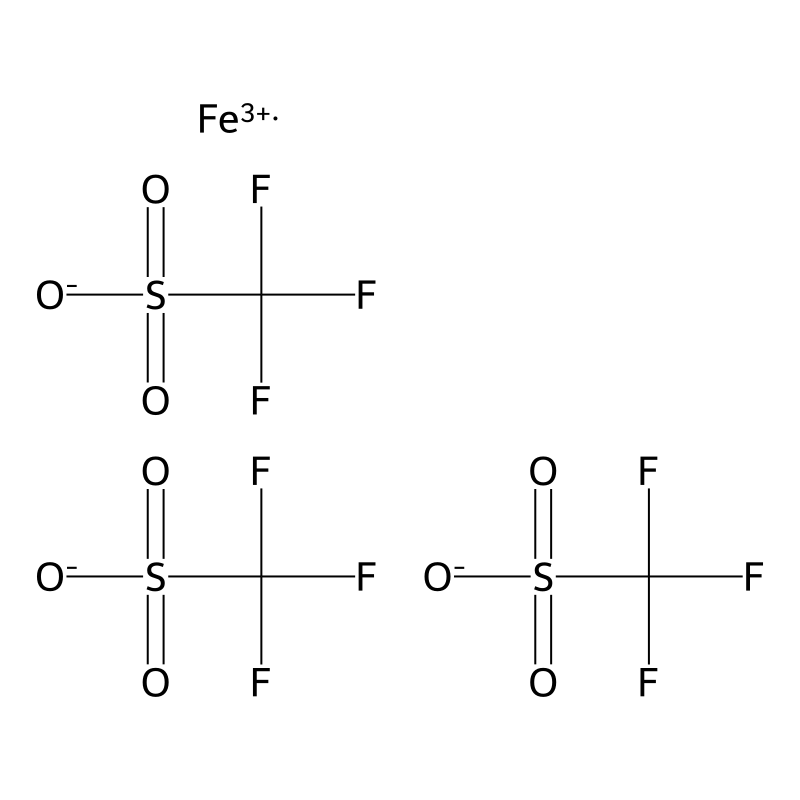

Iron(III) trifluoromethanesulfonate is a coordination complex consisting of an iron(III) ion bonded to three trifluoromethanesulfonate ligands. Its chemical formula is , and it appears as a white powder with a molecular weight of 503.05 g/mol. The compound has a melting point of 183 °C and is known for its stability and solubility in organic solvents, making it suitable for various

Iron(III) trifluoromethanesulfonate can be synthesized through various methods, typically involving the reaction of iron(III) salts with trifluoromethanesulfonic acid or its derivatives. One common method includes dissolving iron(III) oxide in trifluoromethanesulfonic acid under controlled conditions to yield the desired coordination complex. The reaction conditions such as temperature and concentration can be optimized to enhance yield and purity .

The primary applications of iron(III) trifluoromethanesulfonate lie in organic synthesis as a catalyst. It is particularly valued for its ability to promote reactions that lead to complex organic molecules, which are essential in pharmaceuticals and agrochemicals. Its use in Friedel–Crafts reactions allows for the formation of carbon-carbon bonds, while its role in rearrangements aids in constructing glycosidic linkages in carbohydrate chemistry .

Interaction studies involving iron(III) trifluoromethanesulfonate often focus on its catalytic behavior with various substrates. These studies reveal how the compound interacts with electron-rich and electron-deficient species during catalysis, influencing reaction pathways and product distributions. Research indicates that the unique electronic properties imparted by the trifluoromethanesulfonate ligands enhance the Lewis acidity of the iron center, thereby improving catalytic efficiency .

Iron(III) trifluoromethanesulfonate can be compared with other iron salts and coordination complexes, such as:

| Compound | Formula | Unique Features |

|---|---|---|

| Iron(III) chloride | FeCl₃ | Commonly used but less effective as a catalyst |

| Iron(III) bromide | FeBr₃ | Similar catalytic properties but lower reactivity |

| Iron(III) sulfate | Fe₂(SO₄)₃ | More stable but less versatile in organic synthesis |

| Iron(III) acetate | Fe(C₂H₃O₂)₃ | Used in organic reactions; less acidic than triflate |

| Iron(III) triflate | Fe(OTf)₃ | Similar structure; often used interchangeably |

Iron(III) trifluoromethanesulfonate stands out due to its high Lewis acidity and effectiveness in catalyzing complex organic transformations, making it a preferred choice over other iron salts in many synthetic applications .

Janus Polymerization Processes

Mechanistic Aspects of Dual-End Chain Growth

Iron(III) trifluoromethanesulfonate represents a breakthrough in catalyzing Janus polymerization, where simultaneous cationic ring-opening polymerization and anionic ring-opening polymerization occur at opposite ends of a single growing polymer chain [1] [2]. This unique dual-mechanism approach operates through distinct pathways at each chain terminus, creating unprecedented opportunities for block copolymer synthesis.

The mechanistic foundation of dual-end chain growth involves the formation of two distinct active sites through the reaction of Iron(III) trifluoromethanesulfonate with sodium isopropoxide. At one chain end, cationic ring-opening polymerization of tetrahydrofuran proceeds via an activated monomer mechanism, while at the opposite end, anionic ring-opening polymerization of epsilon-caprolactone occurs through a coordination-insertion mechanism [1]. The catalyst system generates H+ species that activate tetrahydrofuran monomers, while simultaneously forming iron-alkoxide species that coordinate and insert epsilon-caprolactone monomers.

Table 1: Mechanistic Aspects of Dual-End Chain Growth in Janus Polymerization

| Polymerization Type | Chain End | Mechanism | Monomers Involved | Product Block | Active Species | Temperature Range (°C) |

|---|---|---|---|---|---|---|

| Cationic Ring-Opening Polymerization (CROP) | One end | Activated monomer mechanism via H+ species | THF with CL | Amorphous P(THF-co-CL) | H+ from Fe(OTf)3-alcohol reaction | ≤40 |

| Anionic Ring-Opening Polymerization (AROP) | Other end | Coordination-insertion mechanism | CL alone | Semicrystalline homo-PCL | Fe-alkoxide species | ≤40 |

The temperature dependency of the dual-end chain growth mechanism shows optimal performance at temperatures below 40°C, where both cationic and anionic processes maintain sufficient activity while preventing unwanted side reactions [1]. Higher temperatures can lead to increased transesterification and loss of molecular weight control, particularly affecting the cationic pathway.

Block Polymer Synthesis via Janus Methods

The application of Iron(III) trifluoromethanesulfonate in Janus polymerization enables the one-step synthesis of block copolymers with distinct morphological properties. The resulting P(THF-co-CL)-b-PCL block polymers exhibit unique characteristics where the first block is amorphous due to the random incorporation of tetrahydrofuran and epsilon-caprolactone units, while the second block maintains semicrystalline properties characteristic of polycaprolactone homopolymer [1].

Block polymer formation proceeds through sequential monomer consumption patterns. Initially, both tetrahydrofuran and epsilon-caprolactone participate in the cationic copolymerization at one chain end, generating the amorphous P(THF-co-CL) block. Simultaneously, epsilon-caprolactone undergoes anionic homopolymerization at the opposite chain end, forming the crystalline PCL block [1] [2]. This dual consumption creates well-defined block boundaries with distinct thermal and mechanical properties.

The molecular weight distribution of the resulting block copolymers demonstrates the living characteristics of the Janus polymerization process. Gel permeation chromatography analysis reveals unimodal distributions with polydispersity indices ranging from 1.3 to 1.8, indicating controlled polymerization despite the complexity of the dual-mechanism system [1]. The block ratios can be tuned by adjusting monomer feed ratios and reaction conditions.

Comparative Advantages Over Traditional Polymerization

Iron(III) trifluoromethanesulfonate offers significant advantages over traditional polymerization catalysts, particularly in terms of environmental sustainability and mechanistic versatility. Unlike rare earth metal catalysts previously required for Janus polymerization, Iron(III) trifluoromethanesulfonate is a post-transition metal catalyst that maintains high activity while offering improved availability and reduced cost [1] [2].

Table 5: Comparative Advantages Over Traditional Polymerization Catalysts

| Aspect | Iron(III) Trifluoromethanesulfonate | Tin-based Catalysts | Rare Earth Catalysts | Aluminum Catalysts |

|---|---|---|---|---|

| Catalyst Toxicity | Low toxicity | High toxicity | Low-moderate toxicity | Low toxicity |

| Cost | Moderate cost | Moderate cost | High cost | Low cost |

| Availability | Commercially available | Widely available | Limited availability | Widely available |

| Environmental Impact | Green catalyst | Environmental concern | Mining concerns | Environmentally friendly |

| Unique Capability | Janus polymerization | Standard ROP | High control | Good control |

| Reaction Conditions | Mild conditions (40-120°C) | Moderate conditions | Mild conditions | Moderate conditions |

Ring-Opening Polymerization

Cationic Ring-Opening Polymerization (CROP) Catalysis

Iron(III) trifluoromethanesulfonate demonstrates exceptional capability as a cationic ring-opening polymerization catalyst, operating through an activated monomer mechanism that distinguishes it from traditional coordination-insertion catalysts. The catalyst system exhibits second-order dependence on catalyst concentration, indicating the involvement of two Iron(III) trifluoromethanesulfonate molecules in the activation process [3].

The cationic mechanism proceeds through the generation of protons from the interaction of Iron(III) trifluoromethanesulfonate with alcohol initiators. Two molecules of Iron(III) trifluoromethanesulfonate react with an alcohol to produce H+ and a bulky counter anion [{Fe(OTf)3}2(μ-OR)]- [3]. The generated protons activate cyclic ester monomers, creating cationic species that undergo ring-opening through nucleophilic attack by alcohol chain ends.

In lactide polymerization, the cationic mechanism demonstrates high activity with yields reaching 88-93% within 6-24 hours at temperatures of 110-120°C [3]. However, the molecular weight control remains moderate, with polydispersity indices ranging from 1.5 to 2.2 due to accompanying transesterification reactions promoted by the acidic conditions. The presence of the bulky [{Fe(OTf)3}2(μ-OR)]- counter anion influences monomer selectivity in copolymerization systems.

The cationic pathway shows particular efficiency in tetrahydrofuran polymerization within the Janus system, where the ether monomer readily undergoes cationic ring-opening. The combination with epsilon-caprolactone in the Janus process creates unique copolymerization opportunities not achievable through conventional single-mechanism approaches [1].

Anionic Ring-Opening Polymerization (AROP) Mechanisms

The anionic ring-opening polymerization mechanism catalyzed by Iron(III) trifluoromethanesulfonate becomes dominant when proton sponge (1,8-bis(dimethylamino)naphthalene) is added to the system. This modification fundamentally alters the catalyst speciation and reaction pathway, shifting from cationic to coordination-insertion polymerization [3].

Upon addition of proton sponge, the generated protons are trapped to form [H-PS]+ cations, preventing acid-catalyzed pathways. The elimination of triflate anions leads to the formation of neutral Fe(OTf)2(OR) species, which act as the active catalyst for coordination-insertion polymerization [3]. This mechanistic change is evidenced by the shift from second-order to first-order dependence on catalyst concentration.

The anionic mechanism exhibits enhanced molecular weight control and reduced transesterification compared to the cationic pathway. In lactide polymerization with proton sponge, yields increase from 49% to 86%, while molecular weights improve from 24 kg/mol to 99 kg/mol [3]. The polydispersity remains moderate at 1.8-2.2, but the molecular weights approach theoretical values more closely than in the absence of proton sponge.

Table 2: Ring-Opening Polymerization Catalysis Performance Comparison

| Catalyst System | LLA Polymerization Yield (%) | Molecular Weight Mn (kg/mol) | Polydispersity (Mw/Mn) | Reaction Order | Mechanism Type | Transesterification |

|---|---|---|---|---|---|---|

| Fe(OTf)3 without PS | 49 | 24 | 1.5-2.0 | Second-order in catalyst | Cationic (activated monomer) | High |

| Fe(OTf)3 with PS (1:2) | 86 | 99 | 1.8-2.2 | First-order in catalyst | Coordination-insertion | Low |

| Sn(Oct)2 (reference) | 95 | 15 | 1.09 | First-order | Coordination-insertion | Low |

Cyclic Ester Polymerization

Iron(III) trifluoromethanesulfonate catalyzes the polymerization of various cyclic esters with distinct performance characteristics depending on the monomer structure and reaction conditions. The catalyst shows particularly high activity for epsilon-caprolactone polymerization, achieving quantitative yields within 3 hours at 120°C [3].

For L-lactide polymerization, the catalyst demonstrates moderate activity that can be significantly enhanced through the addition of base additives. Without proton sponge, bulk polymerization of L-lactide reaches 88% yield in 48 hours at 120°C, while addition of proton sponge accelerates the reaction and improves molecular weight control [3]. The molecular weights obtained range from 20 to 99 kg/mol depending on reaction conditions and additive presence.

The polymerization of different cyclic esters reveals substrate-dependent behavior. Epsilon-caprolactone polymerization is actually inhibited by proton sponge addition, contrasting with the acceleration observed for lactide [3]. This divergent behavior reflects the different electronic properties of the monomers and their interaction with the catalyst system.

Matrix-assisted laser desorption ionization time-of-flight mass spectrometry analysis of the resulting polymers confirms the initiation mechanism and reveals the extent of transesterification. Polymers produced with proton sponge show predominantly even-numbered lactyl units, indicating suppressed transesterification, while those produced without base show significant odd-numbered units characteristic of transesterification reactions [3].

Table 4: Cyclic Ester Polymerization Performance Data

| Monomer | Temperature (°C) | Time (h) | Yield (%) | Mn (kg/mol) | PDI | Special Features |

|---|---|---|---|---|---|---|

| L-Lactide | 110-120 | 6-24 | 88-93 | 20-99 | 1.5-2.2 | PS enhances control |

| ε-Caprolactone | 120 | 3 | >99 | 14-20 | 1.2-1.5 | PS inhibits reaction |

| LLA/CL (1:1) | 120 | 6 | 70-85 | 12-45 | 1.8-2.5 | Switchable selectivity |

| THF/CL (Janus) | 40 | 24 | >90 | 15-25 | 1.3-1.8 | Block copolymer formation |

Copolymerization Methodologies

ε-Caprolactone/Tetrahydrofuran Copolymerization

The copolymerization of epsilon-caprolactone with tetrahydrofuran using Iron(III) trifluoromethanesulfonate represents a unique application of Janus polymerization methodology. This system enables the simultaneous incorporation of both monomers through distinct mechanisms, creating block copolymers with unprecedented structural control [1].

In the Janus copolymerization system, tetrahydrofuran undergoes cationic ring-opening polymerization at one chain end while epsilon-caprolactone participates in both cationic copolymerization with tetrahydrofuran and anionic homopolymerization at the opposite chain end. This dual consumption pattern results in the formation of P(THF-co-CL)-b-PCL block copolymers in a single synthetic step [1].

The reaction proceeds optimally at temperatures below 40°C, where both the cationic and anionic mechanisms maintain sufficient activity. The cationic copolymerization of tetrahydrofuran with epsilon-caprolactone produces an amorphous block due to the random monomer sequence, while the anionic homopolymerization of epsilon-caprolactone generates a semicrystalline block with properties characteristic of polycaprolactone [1].

The molecular weight control in the Janus system demonstrates living polymerization characteristics, with polydispersity indices ranging from 1.3 to 1.8. The block composition can be tuned through monomer feed ratios, with typical systems achieving block copolymers containing 30-70% tetrahydrofuran-caprolactone copolymer segments [1].

Lactide Polymerization and Copolymerization

Iron(III) trifluoromethanesulfonate exhibits remarkable selectivity control in lactide-caprolactone copolymerization, with the ability to switch comonomer preferences through the addition of base modifiers. Without proton sponge, the system shows exceptional preference for epsilon-caprolactone over lactide, with reactivity ratios of rLLA = 0.51 and rCL = 6.9 [3].

This caprolactone preference represents the highest selectivity reported for lactide-caprolactone copolymerization systems, surpassing even aluminum-based catalysts that typically show moderate caprolactone preference. The mechanism responsible involves the steric effects of the bulky [{Fe(OTf)3}2(μ-OR)]- counter anion, which preferentially hinders the reaction of the larger activated lactide species compared to activated caprolactone [3].

The addition of proton sponge completely reverses the selectivity, creating strong lactide preference with reactivity ratios of rLLA = 15 and rCL = 0.22. This remarkable selectivity switch enables the synthesis of copolymers with dramatically different compositions and properties using the same catalyst system through simple additive modification [3].

Table 3: Copolymerization Selectivity and Reactivity Ratios

| System | rLLA | rCL | Comonomer Preference | Initial LLA Content (mol%) | Copolymer Type | Molecular Weight Control |

|---|---|---|---|---|---|---|

| Fe(OTf)3 alone | 0.51 | 6.9 | CL (exceptional) | 17 | Random | Poor |

| Fe(OTf)3 + 2PS | 15 | 0.22 | LLA (strong) | 86 | Gradient | Moderate |

| Literature iron(III) systems | 0.85-2.0 | 1.0-2.95 | Variable | Variable | Random/Block | Good |

| Aluminum complexes | 0.85 | 2.95 | CL (moderate) | Variable | Random | Good |

The thermal properties of the resulting copolymers reflect their composition and microstructure. Copolymers with high caprolactone content (83 mol%) exhibit melting transitions at 43°C characteristic of polycaprolactone segments, while those with high lactide content (86 mol%) show melting transitions at 135°C typical of polylactide crystalline domains [3].

Control of Polymer Architecture and Properties

The control of polymer architecture using Iron(III) trifluoromethanesulfonate extends beyond simple composition control to encompass molecular weight distribution, chain end functionality, and thermal properties. The catalyst system enables the synthesis of polymers with molecular weights ranging from several thousand to over 100 kg/mol through appropriate choice of initiator concentration and reaction conditions [3].

Molecular weight control in the Iron(III) trifluoromethanesulfonate system depends critically on the presence of base additives. Without proton sponge, molecular weights remain relatively constant around 20 kg/mol regardless of initiator concentration, indicating significant chain transfer processes. With proton sponge, molecular weights scale inversely with initiator concentration, approaching theoretical values for controlled polymerization [3].

The polymer architecture control extends to the ability to create gradient copolymers through the selective consumption of monomers over time. In the lactide-caprolactone system with proton sponge, the strong lactide preference initially creates lactide-rich chain segments, while later consumption of caprolactone generates caprolactone-rich regions, resulting in gradient copolymer structures [3].

Chain end analysis through matrix-assisted laser desorption ionization time-of-flight mass spectrometry reveals the initiation fidelity and extent of side reactions. Polymers initiated with isopropanol show predominantly isopropanol-terminated chains when proton sponge is present, indicating faithful initiation and reduced hydrolysis. The suppression of transesterification in the presence of base additives results in polymers with more predictable chain end structures [3].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant